4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl
Description
Properties
CAS No. |
56181-61-4 |
|---|---|
Molecular Formula |
C20H17Br |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
1-(1-bromo-2-phenylethyl)-4-phenylbenzene |
InChI |
InChI=1S/C20H17Br/c21-20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2 |
InChI Key |
DGJADIBNFSHTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 4-(2-Phenylethyl)-1,1'-Biphenyl
The most straightforward route involves bromination of 4-(2-phenylethyl)-1,1'-biphenyl at the benzylic position. Patent EP2513046B1 demonstrates analogous brominations using sodium bromate (NaBrO₃) and sodium pyrosulfite (Na₂S₂O₅) in biphasic solvent systems. For example, dissolving 4-methyl-[1,1'-biphenyl]-2'-carbonitrile in ethyl acetate and treating it with NaBrO₃/Na₂S₂O₅ at 15–20°C yielded 93% 4-bromomethyl product with <0.2% dibrominated impurity. Adapting this to 4-(2-phenylethyl)-1,1'-biphenyl would require:
Reaction Setup :
- Substrate: 4-(2-Phenylethyl)-1,1'-biphenyl (1 mol)
- Brominating agents: NaBrO₃ (2.05 mol) and Na₂S₂O₅ (1.22 mol)
- Solvent: Ethyl acetate/water (1:1 v/v)
- Temperature: 15–25°C
- Time: 4–6 hours
Workup :
- Filtration of precipitated product
- Washing with cold water and ethyl acetate
- Drying under vacuum at 30°C
This method minimizes polybromination due to the controlled release of bromine radicals, achieving >90% yield in optimized cases.
Hydrogen Bromide-Mediated Bromination
Cross-Coupling Approaches for Biphenyl Assembly
Suzuki-Miyaura Coupling
Constructing the biphenyl core via Suzuki coupling enables modular synthesis. A typical protocol from US4990705A involves:
Borylation of Bromobenzene :
- React bromobenzene with bis(pinacolato)diboron (1.2 eq) in THF using Pd(dppf)Cl₂ (5 mol%) at 80°C.
Coupling with Phenylethyl Bromide Derivative :
- Combine the boronate ester with 1-bromo-2-phenylethane (1 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2 eq) in DMF/water (10:1) at 100°C for 12 hours.
Heck Alkylation
Heck reactions install the phenylethyl group post-biphenyl formation. For example:
$$
\text{4-Bromo-1,1'-biphenyl} + \text{Styrene} \xrightarrow{\text{Pd(OAc)}_2} \text{4-(2-Phenylethyl)-1,1'-biphenyl}
$$
Conditions :
- Catalyst: Palladium acetate (5 mol%)
- Ligand: PPh₃ (10 mol%)
- Base: Et₃N (2 eq)
- Solvent: DMF at 120°C
- Time: 24 hours
Subsequent bromination (as in Section 1.1) completes the synthesis.
Stepwise Alkylation and Bromination
Friedel-Crafts Alkylation
Introducing the phenylethyl group via Friedel-Crafts alkylation:
Alkylation :
- React biphenyl with 2-phenylethyl bromide (1.5 eq) in AlCl₃ (2 eq)/nitromethane at 0°C for 4 hours.
Bromination :
- Treat the alkylated product with N-bromosuccinimide (NBS, 1.1 eq) and AIBN (0.1 eq) in CCl₄ under reflux for 8 hours.
Grignard Addition-Bromination
An alternative pathway employs Grignard reagents:
Grignard Formation :
- Generate phenylmagnesium bromide from bromobenzene and Mg in THF.
Addition to Biphenyl Carbonyl :
- React with 4-acetyl-1,1'-biphenyl to form 4-(1-hydroxy-2-phenylethyl)-1,1'-biphenyl.
Bromination :
- Convert the alcohol to the bromide using PBr₃ (1.2 eq) in Et₂O at 0°C.
Comparative Analysis of Methods
Table 1: Bromination Method Performance
| Method | Yield (%) | Dibrominated Byproduct (%) | Temperature (°C) | Reference |
|---|---|---|---|---|
| NaBrO₃/Na₂S₂O₅ | 93 | <0.2 | 15–25 | |
| HBr/NaHCO₃ | 92 | 0.5 | 40 | |
| NBS/AIBN | 70 | 5.2 | 80 |
Table 2: Cross-Coupling Efficiency
| Reaction Type | Yield (%) | Purity (%) | Catalyst Loading (mol%) |
|---|---|---|---|
| Suzuki-Miyaura | 85 | 98 | 5 |
| Heck | 78 | 95 | 3 |
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromo-2-phenylethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the phenylethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include de-brominated biphenyl or hydrogenated phenylethyl derivatives.
Scientific Research Applications
4-(1-Bromo-2-phenylethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Bromo-2-phenylethyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the phenylethyl group can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-(2-Bromoethyl)-1,1'-biphenyl (CAS 41900-13-4)
This compound features a bromoethyl substituent on the biphenyl core. With a molecular formula of C14H13Br and a molecular weight of 261.16 g/mol, it is less sterically hindered than 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl. Its predicted boiling point is 342.4°C, which is lower than the estimated value for the target compound due to the shorter alkyl chain and absence of a phenyl group on the ethyl chain .
4-(2-Bromoethoxy)-1,1′-biphenyl (CAS 3351-60-8)
This analog contains a bromoethoxy group (C14H13BrO, 277.16 g/mol). The oxygen atom in the ethoxy group increases polarity, leading to a boiling point of 165–168°C at 0.4 Torr. Compared to the target compound, the ethoxy group likely enhances solubility in polar solvents but reduces thermal stability due to weaker C–O bonds .
4-Bromo-2-methylbiphenyl (CAS 5002-26-6)
With a simpler methyl substituent (C13H11Br, 247.14 g/mol), this compound exhibits lower molecular weight and steric demand. The methyl group may marginally increase volatility compared to the phenylethyl-bromo substituent in the target compound .
Substituent Effects on Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Feature |
|---|---|---|---|---|
| This compound | C20H17Br | 337.26 | Estimated >350°C | Bromine on phenylethyl chain |
| 4-(2-Bromoethyl)-1,1'-biphenyl | C14H13Br | 261.16 | 342.4 (Predicted) | Bromoethyl group |
| 4-(2-Bromoethoxy)-1,1′-biphenyl | C14H13BrO | 277.16 | 165–168 @ 0.4 Torr | Bromoethoxy group |
| 4-Bromo-2-methylbiphenyl | C13H11Br | 247.14 | N/A | Methyl and bromine substituents |
Key Observations :
- The phenylethyl chain in the target compound increases molecular weight and steric bulk, likely elevating boiling points and reducing solubility in non-polar solvents compared to smaller substituents like methyl or ethoxy .
- Bromine’s position (primary vs. secondary) influences reactivity; the primary bromine in 4-(2-bromoethyl)-1,1'-biphenyl may undergo nucleophilic substitution more readily than the secondary bromine in the target compound .
Reactivity and Electronic Effects
- Bromine as a Leaving Group : The primary bromine in 4-(2-bromoethyl)-1,1'-biphenyl is more susceptible to substitution reactions (e.g., Suzuki coupling) than the secondary bromine in the target compound, which may require harsher conditions due to steric hindrance from the adjacent phenyl group .
- Electronic Modulation : Fluorinated analogs (e.g., FDPAVBi in ) demonstrate that electron-withdrawing groups (e.g., fluorine) lower HOMO/LUMO levels, enhancing charge transport in optoelectronic materials. While the target compound lacks fluorine, its bromine atom and aromatic substituents could similarly modulate electronic properties for applications in organic electronics .
Q & A
Q. What are the most effective synthetic routes for 4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl, and how can reaction conditions be optimized?
The synthesis of brominated biphenyl derivatives typically involves halogenation (e.g., bromination) and cross-coupling reactions . For example:
- Bromination : Direct bromination of biphenyl precursors using agents like N-bromosuccinimide (NBS) under controlled conditions ensures regioselectivity .
- Coupling Reactions : Suzuki-Miyaura coupling with palladium catalysts can introduce aryl/alkyl groups. For instance, coupling brominated intermediates with phenylethyl boronic acids may yield the target compound .
- Optimization : Adjusting solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and catalyst loading (e.g., 1–5 mol% Pd) improves yield and purity.
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., M at m/z 337.04 for CHBr) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
Q. How does the bromine substituent influence the compound’s reactivity in substitution reactions?
The bromine atom at the phenylethyl position enables nucleophilic aromatic substitution (NAS) . For example:
- Reagents : Sodium methoxide (NaOCH) replaces Br with methoxy groups, while amines (e.g., NH) yield amino derivatives .
- Kinetics : The electron-withdrawing effect of the biphenyl ring accelerates NAS compared to non-aromatic analogs .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen replacement) affect biological activity?
A comparative study of substituents reveals structure-activity relationships (SAR):
| Substituent | Reactivity | Biological Activity |
|---|---|---|
| -Br | Moderate NAS rate | Antimicrobial (DNA gyrase inhibition) |
| -Cl | Faster substitution | Reduced solubility, lower bioactivity |
| -I | High NAS rate | Enhanced cytotoxicity but instability |
Q. What methodologies resolve contradictions in reported reactivity data for brominated biphenyls?
Discrepancies in NAS rates may arise from solvent polarity or steric hindrance. For example:
- Contradiction : Br in sterically hindered positions shows slower substitution in polar aprotic solvents .
- Resolution : Computational modeling (DFT) identifies transition-state energies, while kinetic studies under standardized conditions (e.g., DMSO, 25°C) clarify trends .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to bacterial DNA gyrase (PDB ID: 1KZN) .
- QSAR Models : Quantitative structure-activity relationships link logP values (e.g., 3.8) to membrane permeability .
Q. What are the environmental persistence and degradation pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
